

Spectroscopic Profile of 2,6-Diiodo-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **2,6-diiodo-4-nitrophenol**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,6-diiodo-4-nitrophenol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Protons
Data not available	Data not available	Data not available	Phenolic Proton

Note: While it is documented that a ^1H NMR spectrum was recorded on a Varian A-60 instrument with the sample dissolved in acetone, the specific chemical shifts, multiplicities, and coupling constants are not publicly available in the searched databases.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	C-NO ₂
Data not available	C-I
Data not available	C-OH
Data not available	C-H

Note: The availability of a ^{13}C NMR spectrum for **2,6-diiodo-4-nitrophenol** is indicated in spectral databases, but the specific chemical shift values are not provided in the publicly accessible resources.

Table 3: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
391	Data not available	[M] ⁺ (Molecular Ion)
361	Data not available	[M-NO] ⁺
218	Data not available	Fragment

Note: The molecular weight of **2,6-diiodo-4-nitrophenol** is 390.90 g/mol . The peak at m/z 391 likely represents the molecular ion, with the signal corresponding to the isotope distribution. The relative intensities of the fragments are not specified in the available data.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3200 (broad)	O-H stretch (phenolic)
~1590, ~1470	Aromatic C=C stretch
~1520, ~1340	N-O stretch (nitro group)
~1250	C-O stretch (phenol)
Below 800	C-I stretch

Note: This data is interpreted from the gas-phase IR spectrum available in the NIST WebBook. Specific peak values with high precision are not available.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,6-diiodo-4-nitrophenol** would be dissolved in a deuterated solvent, such as acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a standard 5 mm NMR tube.

- ¹H NMR Spectroscopy:** The ¹H NMR spectrum would be acquired on a spectrometer, such as a 60 MHz Varian A-60 or a more modern high-field instrument. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Spectroscopy:** The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay would be employed to ensure accurate integration, if desired. Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

The mass spectrum would be obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

- **Sample Preparation:** A dilute solution of **2,6-diiodo-4-nitrophenol** in a volatile organic solvent like dichloromethane or methanol would be prepared.
- **Gas Chromatography:** A small volume of the sample solution (typically 1 μL) would be injected into the GC, which is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 $^{\circ}\text{C}$) to a final temperature (e.g., 250 $^{\circ}\text{C}$) to ensure the elution of the compound.
- **Mass Spectrometry:** As the compound elutes from the GC column, it would enter the mass spectrometer. Electron Ionization (EI) would be used as the ionization source, with a standard electron energy of 70 eV. The mass analyzer would scan a mass range of approximately m/z 50-500 to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

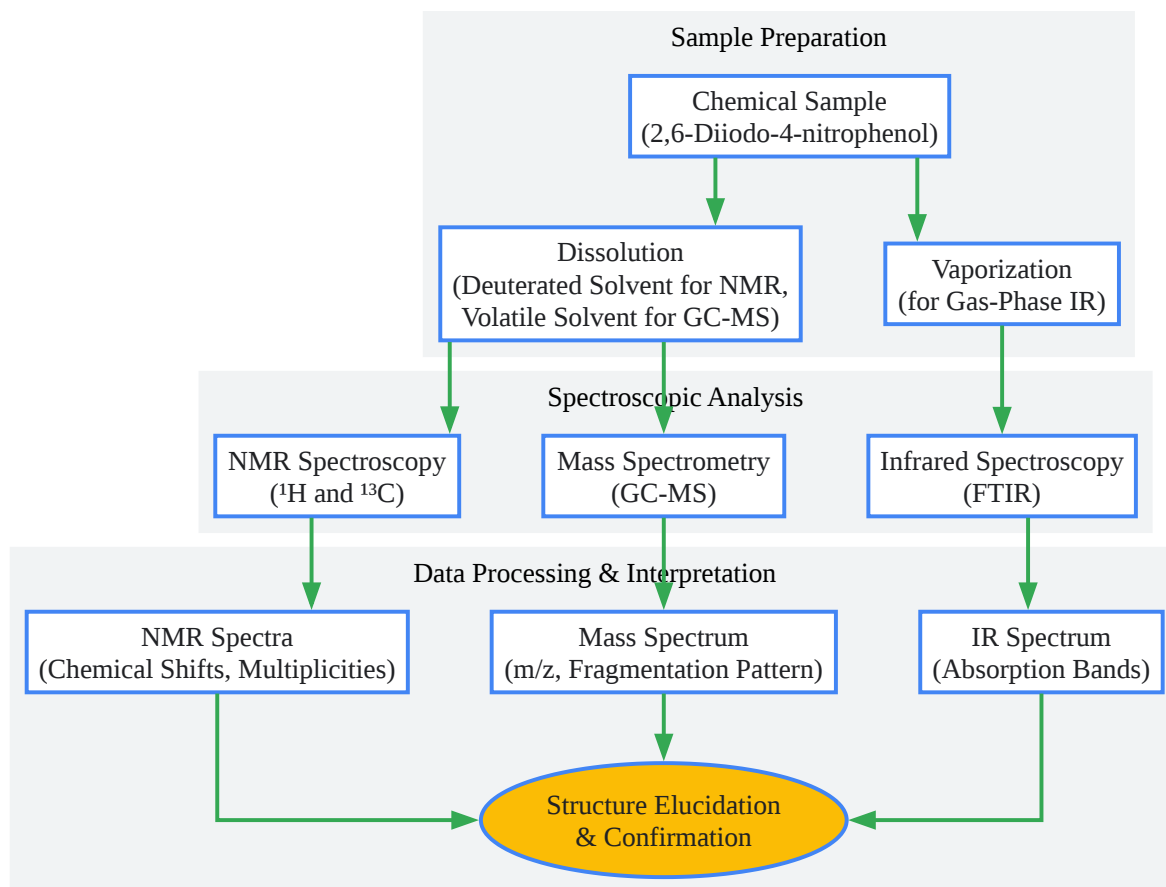
The gas-phase IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Introduction:** A small amount of solid **2,6-diiodo-4-nitrophenol** would be gently heated to produce a vapor, which would then be introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).
- **Data Acquisition:** The gas cell would be placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty gas cell would first be recorded. Then, the spectrum of the sample would be recorded. The final spectrum would be presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,6-diiodo-4-nitrophenol**.



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Caption: A logical workflow for the spectroscopic analysis of a chemical sample.

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